molecular formula C19H11N B12803424 Dibenzo[j,lmn]phenanthridine CAS No. 24499-89-6

Dibenzo[j,lmn]phenanthridine

Cat. No.: B12803424
CAS No.: 24499-89-6
M. Wt: 253.3 g/mol
InChI Key: DMCKXSDZCNNPIY-UHFFFAOYSA-N
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Description

Dibenzo[j,lmn]phenanthridine is a polycyclic aromatic heterocycle characterized by two benzene rings fused to a phenanthridine core. These compounds typically exhibit strong π-π stacking interactions, enabling DNA intercalation and modulation of enzymatic activity, such as topoisomerase inhibition. Synthetically, dibenzo-phenanthridines are often accessed via palladium-catalyzed cross-coupling or cyclization reactions, as seen in related systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[j,lmn]phenanthridine can be synthesized through several methods. One common approach involves the cyclization of biphenyl derivatives under specific conditions. For example, the synthesis can be achieved by the reduction of Schiff bases followed by radical cyclization . Another method involves the use of homogeneous gold catalysis to facilitate the formation of the phenanthridine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of key intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[j,lmn]phenanthridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives. Substitution reactions can produce a variety of functionalized phenanthridine derivatives.

Scientific Research Applications

Dibenzo[j,lmn]phenanthridine has several scientific research applications:

Comparison with Similar Compounds

Structural Isomerism and Analogues

  • Dibenzo[a,c]phenanthridine : Synthesized through Ritter-type heterocyclization and Bischler-Napieralski cyclization, this isomer shares a fused phenanthridine skeleton but differs in ring connectivity. Its planar structure facilitates interactions with biological targets like DNA.
  • Dibenzo[c,h]cinnoline: An aza analogue of benzo[i]phenanthridine, this compound replaces a carbon atom with nitrogen, enhancing topoisomerase I inhibition (IC₅₀ ~0.1 µM) and cytotoxicity (e.g., 10-fold potency increase in leukemia cell lines).
  • Dibenzo[a,g]quinolizinium: Features a quaternary nitrogen at the 7-position, structurally resembling berberine. Substituted derivatives exhibit potent antibacterial activity against S. aureus (MIC: 2–8 µg/mL) via FtsZ polymerization inhibition.

Key Structural Differences :

Compound Key Structural Feature Biological Target
Dibenzo[j,lmn]phenanthridine Two benzene rings fused to phenanthridine Hypothesized DNA intercalation
Dibenzo[c,h]cinnoline Aza substitution at C1 position Topoisomerase I/DNA complex
Dibenzo[a,g]quinolizinium Quaternary nitrogen at 7-position Bacterial FtsZ protein

Pharmacological Activity

  • Topoisomerase Inhibition: Dibenzo[c,h]cinnolines demonstrate superior topoisomerase I-targeting activity compared to benzo[i]phenanthridines, with EC₅₀ values <50 nM in cell-free assays. Benzo[i]phenanthridine derivatives (e.g., 2,3-dimethoxy-8,9-methylenedioxy) show moderate activity (EC₅₀: ~1 µM), highlighting the impact of aza substitution.
  • Antibacterial Effects: Dibenzo[a,g]quinolizinium derivatives with aryl substituents exhibit MIC values 10–50 times lower than berberine against Gram-positive pathogens.
  • Antiviral Potential: Phenanthridine derivatives (e.g., competitive NPro inhibitors) suppress HCoV-OC43 replication (IC₅₀: ~5 µM), suggesting utility against coronaviruses.

Physicochemical Properties

  • Absorption and Fluorescence: Phenanthridine-peptide conjugates (e.g., lysine-embedded derivatives) exhibit hypochromic effects (Δε: 15–20%) and reduced molar absorptivity due to intramolecular stacking. Dibenzo[c,h]cinnolines show red-shifted absorption maxima (~350 nm) compared to benzo[i]phenanthridines (~320 nm), correlating with extended conjugation.
  • Solubility and Stability: Quaternary nitrogen in dibenzo[a,g]quinolizinium derivatives enhances water solubility (>10 mg/mL) relative to neutral dibenzo-phenanthridines.

Biological Activity

Dibenzo[j,lmn]phenanthridine is a polycyclic aromatic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its anticancer, antibacterial, and antitubercular properties.

Synthesis and Structural Variations

This compound can be synthesized through various methods, including palladium-catalyzed reactions. The structural modifications of this compound significantly influence its biological activity. For instance, substituents on the phenanthridine core can alter its affinity for specific biological targets such as topoisomerases and receptors.

Anticancer Activity

This compound derivatives have shown promising anticancer activity across multiple tumor cell lines. In vitro studies indicate that certain derivatives exhibit cytotoxic effects with GI(50) values below 1 μM against leukemia, breast cancer, and prostate cancer cell lines. Notably, compounds with methoxyphenyl substituents tend to demonstrate heightened potency. For example:

CompoundCell LineGI(50) Value (μM)
6-Amino-11-(3,4,5-trimethoxyphenyl)benzo[c]phenanthridineNCI Hollow Fiber Assay<1
Compound BMtb H37Rv4.05

These findings suggest that structural features such as the presence of methoxy groups and specific substituents at the 11-position are critical for enhancing anticancer efficacy .

Antibacterial Activity

Research has demonstrated that certain this compound derivatives possess significant antibacterial properties. Compounds with a phenanthridine skeleton have been tested against various bacterial strains, yielding minimum inhibitory concentration (MIC) values in the single-digit micromolar range. Key findings include:

CompoundBacterial StrainMIC (μM)
5kB. subtilis<10
7jM. luteus<10

These results indicate that structural motifs, particularly those incorporating charged nitrogen atoms and benzyl substituents, correlate with increased antibacterial activity .

Antitubercular Activity

The antitubercular properties of this compound derivatives have also been extensively studied. Recent evaluations revealed that certain analogues exhibit potent activity against Mycobacterium tuberculosis (Mtb). For instance:

CompoundMIC (MABA)MIC (LORA)
PA-0161.31 μM62.09 μM
PT-0941.47 μM78.75 μM

These compounds were further subjected to molecular docking studies to predict their binding interactions with mycobacterial DNA topoisomerase II, indicating a potential mechanism of action .

Case Studies

  • Cappoen et al. Study : This research focused on tetrahydrobenzo-[j]-phenanthridine-7,12-diones and their antitubercular efficacy. Among the tested compounds, one exhibited an MIC value of 6.33 μM against Mtb H37Ra, demonstrating significant potential for further development as antitubercular agents .
  • Synthesis and Evaluation of Phenanthridine Amides : A series of phenanthridine amide derivatives were synthesized and evaluated for their antitubercular activity against Mtb H37Rv. The most active compounds were subjected to in silico docking studies to explore their binding affinities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dibenzo[j,lmn]phenanthridine, and how do experimental conditions influence yield?

this compound can be synthesized via multi-step organic reactions, such as cyclization of polyaromatic precursors or carbon-ion rearrangements. For example, a four-step synthesis involving spiro-intermediates (e.g., spiro[fluorene-9,9'-(10'H)-benzanthracen]-10'-one) has been documented, emphasizing the role of temperature and catalyst selection in optimizing yields above 60% . Key factors include:

  • Reagent purity : ≥98% starting materials to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Characterization : UV-Vis and NMR to confirm intermediate structures.

Q. How should researchers standardize this compound solutions for environmental or pharmacological assays?

Standard solutions (e.g., 10 mg/L in acetonitrile) are critical for reproducibility. Protocols recommend:

  • Storage : –20°C in amber vials to prevent photodegradation .
  • Calibration : Use certified reference materials (CRMs) with CAS RN verification (e.g., 224-41-9 for dibenzo[a,j]anthracene analogs) .
  • QC metrics : HPLC purity >95% and absorbance spectra matching literature data .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

A combination of methods is required:

  • UV-Vis : Identifies π→π* transitions (e.g., λmax ~350 nm for phenanthridine analogs) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C spectra resolve aromatic proton environments and substituent effects .
  • MS : High-resolution ESI-MS confirms molecular ions (e.g., m/z 279.33 for dibenz[a,j]acridine) .
TechniqueKey ParametersApplication Example
UV-Visλmax, εQuantification in plasma
NMRChemical shifts, coupling constantsStructural elucidation

Advanced Research Questions

Q. How can multivariate calibration methods (e.g., PLS, PCR) resolve overlapping spectral signals in this compound mixtures?

Partial Least Squares (PLS) and Principal Component Regression (PCR) are robust for multicomponent analysis. For phenanthridine analogs in human plasma:

  • Data preprocessing : Mean-centering and Savitzky-Golay smoothing reduce noise .
  • Model validation : Use Leave-One-Out Cross-Validation (LOOCV) with <5% Relative Error of Prediction (REP%) .
  • Figures of merit : Net Analyte Signal (NAS) calculations determine sensitivity (e.g., 0.12 μg/mL LOD for phenanthridinone) .
MethodPRESS ValueOptimal FactorsREP%
PLS1.2443.8
PCR1.3154.1
Table adapted from CEJC data on phenanthridine analogs .

Q. What strategies address contradictions in reported bioactivity data (e.g., antitumor vs. carcinogenic effects)?

Discrepancies arise from assay conditions and cellular models. For example:

  • Antitumor activity : Benzo[c]phenanthridine derivatives show IC50 values <10 μM in oral squamous cell carcinoma (OSCC) lines via apoptosis induction .
  • Carcinogenicity : Dibenz[a,j]acridine is classified as IARC Group 2A due to DNA adduct formation in hepatic models . Mitigation steps:
  • Dose-response curves : Validate efficacy vs. toxicity thresholds.
  • Orthogonal assays : Combine MTT, comet, and Ames tests to assess genotoxicity .

Q. How do structural modifications (e.g., substitution at C-3) alter the photochemical properties of this compound in COF-based applications?

Introducing electron-donating groups (e.g., –NH2) at C-3 enhances charge separation in Covalent Organic Frameworks (COFs), improving H2O2 production under solar irradiation. Key findings:

  • Quantum yield : Increases from 8.2% (parent) to 12.7% (C-3 substituted) .
  • Mechanism : Stabilization of OOH* intermediates during oxygen reduction (ORR) . Experimental design:
  • DFT modeling : Optimize substituent placement for redox potential alignment.
  • Transient absorption spectroscopy : Track carrier dynamics (<1 ps resolution) .

Q. Methodological Notes

  • Data contradiction analysis : Always cross-validate findings using independent techniques (e.g., LC-MS vs. spectrophotometry) and replicate under standardized conditions .
  • Safety protocols : Follow GHS guidelines (e.g., P261: avoid inhalation) for handling carcinogenic derivatives .

Properties

CAS No.

24499-89-6

Molecular Formula

C19H11N

Molecular Weight

253.3 g/mol

IUPAC Name

11-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene

InChI

InChI=1S/C19H11N/c1-2-6-15-13(4-1)10-14-11-20-17-7-3-5-12-8-9-16(15)18(14)19(12)17/h1-11H

InChI Key

DMCKXSDZCNNPIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=NC5=CC=CC(=C54)C=C3

Origin of Product

United States

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